5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine
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Description
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is a novel compound that has been identified as an inhibitor of beta-secretase . Beta-secretase, also known as beta-site amyloid cleaving enzyme, BACE, BACE1, Asp2, or memapsin2, is involved in various disorders such as Alzheimer’s disease (AD), mild cognitive impairment, senility, dementia, dementia with Lewy bodies, cerebrovascular amyloid angiopathy, multi-infarct dementia, Down’s syndrome, dementia associated with stroke, dementia associated with Parkinson’s disease or dementia associated with beta-amyloid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines, which includes 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine, has been a subject of research due to its versatile scaffold in organic synthesis and drug development . The synthetic methods have been compiled and it illustrates its reactivity and multifarious biological activity .Molecular Structure Analysis
The molecular formula of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is C6H10N4 . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity have been illustrated in various studies .Physical And Chemical Properties Analysis
The molecular weight of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is 138.17 . More detailed physical and chemical properties are not available in the retrieved sources.Safety And Hazards
Future Directions
The future directions for the research on 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine could involve further exploration of its synthesis methods, reactivity, and biological activity . Additionally, more research is needed to clearly recognize the action mechanisms of pyrrolopyrazine derivatives . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-10-4-3-9-2-1-8-6(9)5-10/h1-2H,3-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHISPJESVCJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine |
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